Setomimycin

概要

説明

準備方法

Setomimycin is produced through fermentation of Streptomyces sp. strain RA-WS2 . The production process involves optimizing various parameters such as carbon source, nitrogen source, air, and agitation. For instance, using a production medium supplemented with glycerol and soybean meal, and maintaining specific agitation and air flow rates, can significantly enhance this compound production . The fermentation process typically lasts for 96-108 hours .

化学反応の分析

Setomimycin undergoes various chemical reactions, including oxidation and reduction. The biosynthetic gene cluster responsible for its production includes enzymes such as cytochrome P450, which catalyzes the dimerization of monomeric units . Common reagents and conditions used in these reactions include oxidative phenol coupling and regio-selective coupling of polyketide precursors . The major products formed from these reactions are biaryl compounds, which are essential for the antibiotic’s activity .

科学的研究の応用

α-Glucosidase Inhibition

Setomimycin exhibits significant inhibitory activity against the enzyme maltase-glucoamylase (MGAM), which is crucial for carbohydrate digestion. Recent studies have shown that this compound has an IC50 value of 231.26 ± 0.41 µM, outperforming the clinically used drug acarbose (IC50 = 331.32 ± 1.35 µM) in terms of potency . This suggests that this compound could be a promising candidate for the development of new antidiabetic therapies.

Molecular Docking Insights

Molecular docking studies reveal that this compound binds effectively to MGAM, forming critical hydrogen bonds and π–π interactions with key residues such as Trp406 and Phe450. The binding energy calculated was −6.8 kcal·mol⁻¹, indicating a strong affinity between this compound and MGAM .

| Enzyme | IC50 (µM) | Binding Energy (kcal/mol) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|---|

| Maltase-Glucosidase | 231.26 ± 0.41 | -6.8 | Acarbose | 331.32 ± 1.35 |

Potential Antidiabetic Therapy

The findings suggest that this compound could play a role in managing diabetes by inhibiting carbohydrate digestion enzymes, thus lowering postprandial glucose levels.

COVID-19 Therapeutics

This compound has been investigated for its potential as a therapeutic agent against COVID-19. It demonstrates an inhibitory effect on the SARS-CoV-2 main protease (Mpro), with an IC50 value of 12.02 ± 0.046 µM . This inhibition is critical as Mpro is essential for viral replication.

Optimization of this compound Production

Recent research focused on enhancing the production of this compound through fermentation techniques. By employing a One Factor at a Time (OFAT) approach followed by Taguchi L9 orthogonal array design, researchers significantly increased this compound yield from an initial 40 mg/L to 675 mg/L in a 30L fermenter .

Key Parameters for Optimization

The study identified four critical factors influencing production:

- Carbon source: Glycerol

- Nitrogen source: Soybean meal

- Agitation rate: 100 RPM

- Air flow rate: 20 LPM

| Parameter | Optimal Value |

|---|---|

| Carbon Source | Glycerol (150 g/L) |

| Nitrogen Source | Soybean Meal (7.5 g/L) |

| Agitation Rate | 100 RPM |

| Air Flow Rate | 20 LPM |

作用機序

Setomimycin exerts its effects by targeting specific enzymes and pathways. For instance, it inhibits the SARS-CoV-2 main protease by preventing the dimerization of the enzyme’s monomer units . This inhibition is achieved through the formation of hydrogen bonds with key residues such as Glu166 . Additionally, this compound’s anti-inflammatory and antioxidant properties contribute to its therapeutic potential .

類似化合物との比較

生物活性

Setomimycin, a compound first isolated from Streptomyces pseudovenezuelae in 1978, has garnered attention for its diverse biological activities, particularly its antibacterial and antitumor properties. Recent studies have expanded its potential applications, including antiviral and antidiabetic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

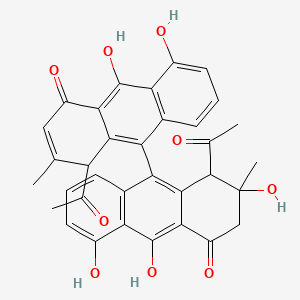

- Chemical Structure : this compound is characterized by the molecular formula and a molecular weight of 580.17 g/mol. It is a reddish-orange powder soluble in organic solvents such as methanol and ethanol but insoluble in petroleum ether and hexane .

- Source : It is primarily produced by Streptomyces pseudovenezuelae and other actinobacterial strains .

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various Gram-positive bacteria and some fungi. The Minimum Inhibitory Concentration (MIC) values for several pathogens are listed in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus FDA209P | 3.1 |

| Bacillus subtilis PCI219 | 3.1 |

| Mycobacterium smegmatis ATCC 607 | 1.6 |

| Micrococcus luteus PCI1001 | 1.6 |

| Escherichia coli NIHJ | >100 |

| Candida albicans | >100 |

This compound's antibacterial efficacy is notable against resistant strains, making it a candidate for further exploration in antibiotic development .

3. Antitumor Activity

This compound has demonstrated promising antitumor effects in vivo. In a study involving Sarcoma 180 solid tumors in ddY mice, a single intraperitoneal injection of this compound at a dose of 200 mg/kg significantly reduced tumor size with a Tumor Control (T/C) value of 0.43 on day 7 post-treatment . This suggests that this compound may interfere with tumor growth mechanisms.

4. Antiviral Properties

Recent investigations have highlighted this compound's potential as an antiviral agent against SARS-CoV-2. Molecular docking studies revealed that this compound inhibits the main protease (Mpro) of SARS-CoV-2 with an IC50 value of . The compound binds to the Glu166 residue of the Mpro enzyme, preventing its dimerization and thus inhibiting viral replication .

5. Antidiabetic Activity

This compound has also been evaluated for its α-glucosidase inhibitory activity, which is crucial for managing type 2 diabetes. In comparative studies, this compound exhibited an IC50 value of , outperforming the standard inhibitor acarbose (IC50 = ) in terms of potency . Molecular docking analyses indicated multiple interactions between this compound and key residues in the maltase-glucoamylase enzyme, suggesting a robust binding affinity that could lead to effective glucose management strategies.

6. Biosynthetic Pathway

The biosynthesis of this compound involves several key enzymes identified within its biosynthetic gene cluster (BGC). These include:

- StmD : A ketoreductase involved in reducing carbonyl groups.

- StmE : An aromatase that contributes to cyclization.

- StmF : A thioesterase essential for chain termination.

- StmH and StmK : Cyclases that aid in forming the monomeric units necessary for this compound production .

The understanding of these pathways enhances the potential for synthetic biology applications aimed at producing this compound or its derivatives.

特性

IUPAC Name |

4-acetyl-10-(1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl)-8,9-dihydroxy-3-methyl-4H-anthracen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-13-11-20(39)27-29(22(13)14(2)35)25(16-7-5-9-18(37)23(16)32(27)41)26-17-8-6-10-19(38)24(17)33(42)28-21(40)12-34(4,43)31(15(3)36)30(26)28/h5-11,22,31,37-38,41-43H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEJOJJMQZEKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=CC=C3O)C(=C2C1C(=O)C)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989284 | |

| Record name | 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69431-87-4, 72484-73-2 | |

| Record name | Setomimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antibiotic AM 2947 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072484732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。